TG6-10-1 vs. TG4-155: Superior CNS Pharmacokinetics for In Vivo Neuroinflammation Models
TG6-10-1 was developed to address the pharmacokinetic shortcomings of the first-generation EP2 antagonist TG4-155. While TG4-155 is a potent compound, its very short plasma half-life and low brain penetration limit its utility for chronic CNS disease models. TG6-10-1 demonstrates a substantially improved pharmacokinetic profile [1].
| Evidence Dimension | Plasma Half-Life |
|---|---|
| Target Compound Data | 1.6 hours |
| Comparator Or Baseline | TG4-155: 0.6 hours |
| Quantified Difference | 2.7-fold longer half-life |
| Conditions | Male C57BL/6 mice, 5 mg/kg i.p. administration |
Why This Matters
A longer half-life allows for less frequent dosing and more consistent target engagement in chronic in vivo disease models, improving experimental feasibility and reducing animal stress.
- [1] Jiang J, Quan Y, Ganesh T, Poulio WA, Dudek FE, Dingledine R. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation. Proc Natl Acad Sci U S A. 2013;110(9):3591-3596. doi:10.1073/pnas.1218498110 View Source
